

# Spectroscopic Profile of N-Butylaniline: A Technical Guide

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## Compound of Interest

Compound Name: **N-Butylaniline**

Cat. No.: **B073990**

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Butylaniline**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

This technical guide provides a detailed overview of the spectroscopic data for **N-Butylaniline** (CAS No. 1126-78-9), a key intermediate in various chemical syntheses. The document presents a summary of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data in clearly structured tables. Furthermore, it outlines the experimental protocols for obtaining these spectra and includes visualizations to illustrate the analytical workflow and the relationship between the spectroscopic data and the molecular structure.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Butylaniline**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Number of Protons
Assignment	---	---	---
7.16	d	7.7	2   Ar-H (ortho)
6.66			6.66   t   7.7   2   Ar-H
6.57	t	7.3	(meta)    6.57   t   7.3   1   Ar-H (para)
3.55			3.55   br s   1   N-H   3.08   t   7.1   2   N-CH <sub>2</sub> -   1.58
3.08			3.08   t   7.1   2   N-CH <sub>2</sub> -   1.58   quint   7.5   2   -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>   1.41   sext   7.4   2   -CH <sub>2</sub> -CH <sub>3</sub>   0.94   t   7.3   3   -CH <sub>3</sub>
1.41			
0.94			

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) [ppm]	Assignment
148.5	Ar-C (C-N)
129.2	Ar-C (ortho)
117.1	Ar-C (para)
112.8	Ar-C (meta)
43.8	N-CH <sub>2</sub> -
31.6	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
20.4	-CH <sub>2</sub> -CH <sub>3</sub>
14.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber [cm <sup>-1</sup> ]	Intensity	Assignment
3416	Strong	N-H stretch
3052	Medium	Aromatic C-H stretch
2956	Strong	Aliphatic C-H stretch (asymmetric)
2930	Strong	Aliphatic C-H stretch (asymmetric)
2870	Strong	Aliphatic C-H stretch (symmetric)
1604	Strong	Aromatic C=C stretch
1507	Strong	Aromatic C=C stretch
1318	Strong	C-N stretch
747	Strong	Aromatic C-H out-of-plane bend (ortho-disubstituted)
692	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

m/z	Relative Intensity [%]	Assignment
149	45	[M] <sup>+</sup> (Molecular Ion)
106	100	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **N-Butylaniline** (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer operating at a proton frequency of 90 MHz and a carbon frequency of 22.5 MHz, respectively.

#### $^1\text{H}$ NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses.
- Spectral Width: A spectral width of approximately 15 ppm is used.

#### $^{13}\text{C}$ NMR Data Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of approximately 200-250 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

Sample Preparation: As **N-Butylaniline** is a liquid at room temperature, the IR spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition:

- Spectral Range: The spectrum is recorded in the mid-infrared range, typically from 4000 to  $400\text{ cm}^{-1}$ .
- Resolution: A resolution of  $4\text{ cm}^{-1}$  is generally sufficient.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **N-Butylaniline** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification.

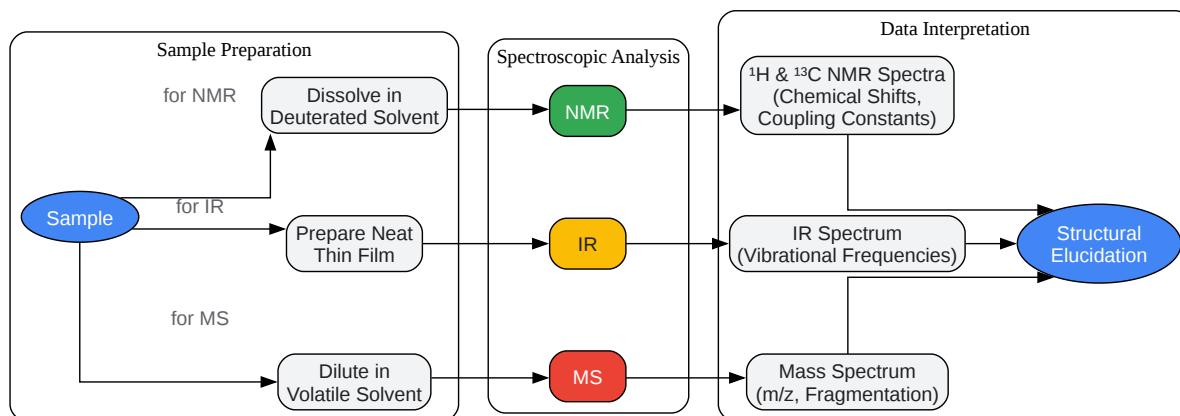
Data Acquisition:

- Ionization Mode: Electron Ionization (EI) is used with a standard electron energy of 70 eV.
- Mass Range: The mass spectrum is scanned over a mass-to-charge ( $m/z$ ) range of approximately 40-500 amu.
- Inlet System: A direct insertion probe or a GC inlet can be used to introduce the sample into the ion source.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

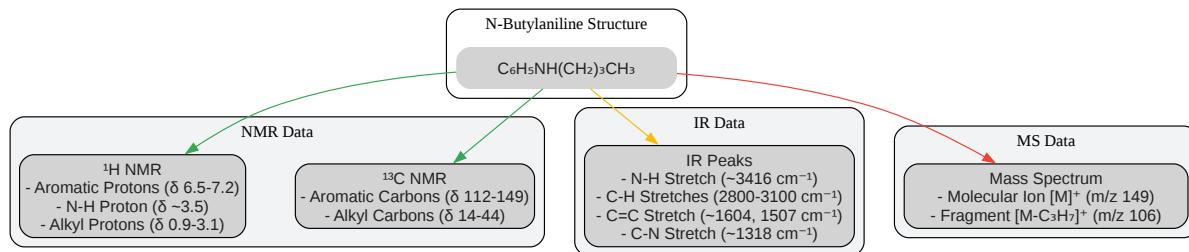
## Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of the spectral data with the molecular structure of **N-Butylaniline**.



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Spectroscopic analysis workflow for **N-Butylaniline**.



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Correlation of spectroscopic data to molecular structure.

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